Sweetinine
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Overview
Description
Sweetinine is a synthetic sweetening agent known for its intense sweetness and low caloric content. It is widely used as a sugar substitute in various food and beverage products. This compound is particularly valued for its ability to provide sweetness without contributing to the caloric intake, making it a popular choice among individuals seeking to manage their weight or blood sugar levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sweetinine is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of a precursor compound, which undergoes a series of chemical reactions to form the final sweetening agent. The key steps in the synthesis include:
Nitration: The precursor compound is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitrated compound is then reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the corresponding amine.
Acylation: The amine is acylated using an acyl chloride or anhydride to introduce the desired functional groups.
Purification: The final product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Sweetinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Sweetinine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of synthetic pathways and reaction mechanisms.
Biology: Investigated for its effects on metabolic pathways and cellular processes.
Medicine: Explored for its potential use in developing low-calorie sweeteners for diabetic patients.
Industry: Utilized in the formulation of sugar-free and low-calorie food and beverage products.
Mechanism of Action
Sweetinine is compared with other synthetic and natural sweeteners, such as:
Aspartame: Like this compound, aspartame is a low-calorie sweetener but differs in its chemical structure and metabolic pathway.
Sucralose: Sucralose is another synthetic sweetener that is non-caloric and much sweeter than this compound.
Stevia: A natural sweetener derived from the Stevia plant, known for its high sweetness and zero caloric content.
Uniqueness of this compound:
Sweetness Intensity: this compound is known for its high sweetness intensity, which is comparable to other high-intensity sweeteners.
Stability: this compound exhibits good thermal and pH stability, making it suitable for use in a wide range of food and beverage applications.
Safety Profile: this compound has been extensively studied for its safety and has been approved for use in various countries.
Comparison with Similar Compounds
- Aspartame
- Sucralose
- Stevia
- Saccharin
- Acesulfame potassium
Sweetinine stands out due to its unique combination of sweetness intensity, stability, and safety, making it a valuable addition to the range of available sweetening agents.
Properties
CAS No. |
1361-42-8 |
---|---|
Molecular Formula |
C20H33N3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(1R,2R,9R,10S)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |
InChI |
InChI=1S/C20H33N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h12,16-19,21-22H,1-11,13-14H2/t16-,17-,18+,19+,20+/m0/s1 |
InChI Key |
BVSPPBKONISENN-CENDIDJXSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@]23C[C@H](C=C4[C@H]2NCCC4)[C@@H]5CCCCN5C3 |
Canonical SMILES |
C1CCNC(C1)C23CC(C=C4C2NCCC4)C5CCCCN5C3 |
Origin of Product |
United States |
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